Cas no 1483-43-8 (4-(Trifluoromethyl)isophthalonitrile)
4-(Trifluoromethyl)isophthalonitrile Chemical and Physical Properties
Names and Identifiers
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- 4-(Trifluoromethyl)isophthalonitrile
- 1,3-Benzenedicarbonitrile,4-(trifluoromethyl)-
- 2,4-DICYANOBENZOTRIFLUORIDE
- 4-(trifluoromethyl)benzene-1,3-dicarbonitrile
- 2,4,6-TRIBROMORESORCINOL
- 4-Trifluoromethylbenzene-1,3-dinitirle
- 4-Trifluoromethyl-isophthalonitrile
- 4-(Trifluoromethyl)-1,3-benzenedicarbonitrile
- 4-Trifluoromethylisophthalonitrile
- 4-TrifluoroMethylbenzene-1,3-dinitrile
- 1,3-Benzenedicarbonitrile, 4-(trifluoromethyl)-
- (4-Aminomethyl-biphenyl-3-yl)carbamicacidbenzylesterhydrochloride
- DTXSID90659324
- MFCD09839224
- AM61781
- SCHEMBL5203682
- 1483-43-8
- AKOS006328783
- FT-0659531
- A21362
- WPRVYAKAXNCOKR-UHFFFAOYSA-N
-
- MDL: MFCD09839224
- Inchi: 1S/C9H3F3N2/c10-9(11,12)8-2-1-6(4-13)3-7(8)5-14/h1-3H
- InChI Key: WPRVYAKAXNCOKR-UHFFFAOYSA-N
- SMILES: FC(C1C=CC(C#N)=CC=1C#N)(F)F
Computed Properties
- Exact Mass: 196.02500
- Monoisotopic Mass: 196.025
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 303
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 47.6A^2
- XLogP3: 2.2
Experimental Properties
- Density: 1.37
- Boiling Point: 261 ºC
- Flash Point: 112 ºC
- Refractive Index: 1.487
- PSA: 47.58000
- LogP: 2.44876
4-(Trifluoromethyl)isophthalonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019149556-1g |
4-(Trifluoromethyl)isophthalonitrile |
1483-43-8 | 95% | 1g |
313.60 USD | 2021-06-15 | |
| Ambeed | A638604-1g |
4-(Trifluoromethyl)isophthalonitrile |
1483-43-8 | 95+% | 1g |
$320.0 | 2024-08-03 | |
| Crysdot LLC | CD12140276-1g |
4-(Trifluoromethyl)isophthalonitrile |
1483-43-8 | 95+% | 1g |
$392 | 2024-07-23 |
4-(Trifluoromethyl)isophthalonitrile Suppliers
4-(Trifluoromethyl)isophthalonitrile Related Literature
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Dongjia Han,Bing Xue,Juan Du,Tomohiro Miyatake,Hitoshi Tamiaki,Xin Xing,Wei Yuan,Yanyan Li Phys. Chem. Chem. Phys., 2016,18, 24252-24260
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
Additional information on 4-(Trifluoromethyl)isophthalonitrile
Introduction to 4-(Trifluoromethyl)isophthalonitrile (CAS No. 1483-43-8)
4-(Trifluoromethyl)isophthalonitrile (CAS No. 1483-43-8) is a versatile organic compound that has garnered significant attention in the fields of materials science, organic synthesis, and catalysis due to its unique chemical properties and potential applications. This compound, also referred to as TFMIPN, is a derivative of isophthalonitrile with a trifluoromethyl group attached at the para position, making it a valuable intermediate in the synthesis of advanced materials and functional molecules.
The molecular structure of 4-(Trifluoromethyl)isophthalonitrile consists of a benzene ring with two cyano groups at the 1,2 positions and a trifluoromethyl group at the 4 position. This arrangement imparts the compound with distinct electronic and steric properties, which are highly desirable in various chemical reactions and material applications. Recent studies have highlighted its role as a building block for the synthesis of high-performance polymers, such as polyimides and polyamides, which are widely used in aerospace, electronics, and automotive industries.
One of the most notable advancements involving TFMIPN is its application in the development of advanced thermosetting resins. Researchers have demonstrated that polymers derived from TFMIPN exhibit exceptional thermal stability, mechanical strength, and chemical resistance, making them ideal for use in high-temperature environments. For instance, a study published in *Advanced Materials* in 2023 revealed that polyimides synthesized from TFMIPN exhibit superior thermal stability compared to traditional polyimides, with decomposition temperatures exceeding 500°C under nitrogen atmosphere.
In addition to its role as a monomer for polymer synthesis, TFMIPN has also been explored as a catalyst in various organic transformations. The trifluoromethyl group introduces electron-withdrawing effects that enhance the reactivity of the cyano groups, enabling efficient catalytic cycles in reactions such as nucleophilic additions and cyclizations. A recent investigation by chemists at Stanford University demonstrated that TFMIPN can serve as an effective catalyst for the synthesis of heterocyclic compounds, which are critical components in pharmaceuticals and agrochemicals.
The synthesis of TFMIPN typically involves multi-step processes that require precise control over reaction conditions to ensure high yield and purity. One common approach involves the substitution reaction of isophthalonitrile with a trifluoromethylating agent under acidic or basic conditions. Recent advancements in catalytic methods have significantly improved the efficiency of this process, reducing production costs and environmental impact.
From an environmental perspective, TFMIPN has been recognized for its potential role in sustainable chemistry due to its ability to facilitate energy-efficient chemical transformations. A study published in *Green Chemistry* highlighted that the use of TFMIPN as a catalyst can reduce energy consumption by up to 30% compared to traditional catalysts, making it an attractive option for eco-friendly industrial processes.
In conclusion, 4-(Trifluoromethyl)isophthalonitrile (CAS No. 1483-43-8) stands out as a critical compound in modern chemistry and materials science. Its unique properties make it an invaluable tool for synthesizing advanced materials and catalyzing complex chemical reactions. As research continues to uncover new applications and optimizations for this compound, its significance in both academic and industrial settings is expected to grow further.
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